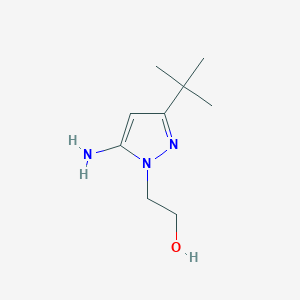

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Vue d'ensemble

Description

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H17N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-amino-5-tert-butylpyrazole with an appropriate alkylating agent. One common method is the alkylation of 3-amino-5-tert-butylpyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the secondary amine.

Substitution: The major products are the substituted derivatives, such as halides or esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol is with a molecular weight of approximately 183.25 g/mol. The compound features a pyrazole ring, which is known for its versatility in forming derivatives with various biological activities.

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study evaluated the antibacterial potential of synthesized pyrazoles against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varied concentrations .

Cancer Research

The pyrazole moiety has been recognized for its role in developing anticancer agents. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation. A systematic study on pyrazolo[3,4-b]pyridines revealed their potential as novel TASK-3 inhibitors, which could lead to new therapies for cancer and neurological disorders .

Analgesic and Anti-inflammatory Properties

Another area of research involves the anti-inflammatory and analgesic properties of pyrazole derivatives. Compounds similar to this compound have shown promise in reducing inflammation and pain in preclinical models, suggesting potential therapeutic applications in managing chronic pain conditions .

Agricultural Applications

Pesticide Development

The versatility of pyrazole derivatives extends to agricultural applications, particularly in the development of new pesticides. Compounds based on the pyrazole structure have been explored for their efficacy against various pests while maintaining low toxicity to non-target organisms. Research indicates that these compounds can disrupt pest metabolism or reproduction, providing an environmentally friendly alternative to traditional pesticides .

Synthesis and Case Studies

The synthesis of this compound typically involves multicomponent reactions that yield high purity products with good yields. For instance, recent advancements in synthetic methodologies have allowed for efficient production using hydrazines and substituted phenyl acetylenes under optimized conditions .

Case Study: Antibacterial Activity Evaluation

A notable case study involved synthesizing a series of pyrazolo derivatives, including this compound, followed by screening their antibacterial activity against standard bacterial strains. The results indicated that specific modifications to the pyrazole core significantly enhanced antimicrobial efficacy, thus paving the way for developing novel antibacterial agents .

Mécanisme D'action

The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-amino-5-tert-butylpyrazole: A precursor in the synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol.

1H-pyrazole-1-ethanol: A related compound with similar structural features.

5-amino-3-tert-butyl-1H-pyrazole: Another related compound with similar properties.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules. Its tert-butyl group also provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Activité Biologique

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol (CAS Number: 908267-36-7) is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N3O, with a molecular weight of approximately 183.26 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In a comparative study, some derivatives demonstrated IC50 values in the range of 5.40 to 69.15 µM against COX enzymes, suggesting a strong anti-inflammatory potential .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds within the pyrazole family have shown promising results in scavenging free radicals. For example, certain derivatives have exhibited IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may also possess similar capabilities.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point of research. Some studies have reported that modifications in the pyrazole structure can lead to significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives demonstrated IC50 values as low as 0.0517 µM against A549 lung cancer cells, indicating potent antitumor activity . This highlights the potential of this compound in cancer therapeutics.

The biological activities of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways:

COX Inhibition

The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies the anti-inflammatory effects observed in various studies.

Antioxidant Mechanism

Pyrazole compounds may exert their antioxidant effects by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Cell Cycle Arrest and Apoptosis Induction

In anticancer applications, certain pyrazole derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Propriétés

IUPAC Name |

2-(5-amino-3-tert-butylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(2,3)7-6-8(10)12(11-7)4-5-13/h6,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTAULDXZVYRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.